6-amino-1-(2-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Description
Chemical Structure and Properties: The compound 6-amino-1-(2-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (CAS: 180028-94-8) is a pyrimidinone derivative with the molecular formula C₁₁H₁₁N₃O₂S and a molecular weight of 249.29 g/mol . Its structure features:
- A 2-methoxyphenyl group at position 1, contributing steric and electronic effects.
- An amino (-NH₂) group at position 6, enabling hydrogen bonding and reactivity.
Pyrimidinones are known for diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibition.
Structure
3D Structure
Properties
IUPAC Name |
6-amino-1-(2-methoxyphenyl)-2-sulfanylidenepyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S/c1-16-8-5-3-2-4-7(8)14-9(12)6-10(15)13-11(14)17/h2-6H,12H2,1H3,(H,13,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCYIETUVTRBBDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=CC(=O)NC2=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001162510 | |
| Record name | 6-Amino-2,3-dihydro-1-(2-methoxyphenyl)-2-thioxo-4(1H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001162510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180028-94-8 | |
| Record name | 6-Amino-2,3-dihydro-1-(2-methoxyphenyl)-2-thioxo-4(1H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=180028-94-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Amino-2,3-dihydro-1-(2-methoxyphenyl)-2-thioxo-4(1H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001162510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, often involving multi-step reactions. One common method involves the condensation of a suitable amine with a methoxy-substituted phenyl derivative under specific reaction conditions, followed by cyclization and thionation steps.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Production of reduced derivatives.
Substitution: Generation of substituted derivatives with different functional groups.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities, which can be categorized as follows:
Antimicrobial Activity
Research indicates that derivatives of dihydropyrimidinones possess moderate antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting potential as antibacterial agents .
Antitumor Effects
Some studies have reported that compounds similar to 6-amino-1-(2-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one exhibit cytotoxic effects on cancer cell lines. The mechanisms often involve apoptosis induction and cell cycle arrest .
Anti-inflammatory Properties
Experimental models have shown that certain derivatives possess significant anti-inflammatory effects, making them candidates for treating inflammatory diseases .
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of synthesized dihydropyrimidinones against common pathogens like Staphylococcus aureus and Escherichia coli. Results indicated that specific derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Case Study: Antitumor Activity
In another study focused on the antitumor potential of dihydropyrimidinones, a series of compounds were tested against various cancer cell lines, including breast and lung cancer cells. The compounds showed IC50 values indicating substantial cytotoxicity, suggesting their potential as lead compounds for further development .
Summary of Applications
| Application | Description |
|---|---|
| Antimicrobial Activity | Effective against various bacterial strains; potential for new antibiotics. |
| Antitumor Effects | Cytotoxic effects observed in cancer cell lines; potential for cancer therapy. |
| Anti-inflammatory Effects | Significant reduction in inflammation in experimental models; therapeutic potential. |
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Key Observations:
Substituent Position: The 2-methoxyphenyl group in the target compound vs. 4-methoxyphenyl in alters electronic distribution and steric interactions. Meta/para substituents on aromatic rings often influence binding affinity in enzyme targets.
Functional Groups: The 6-amino group in the target compound distinguishes it from 6-methyl () or 6-chlorophenyl () analogs. Amino groups can participate in hydrogen bonding, crucial for target recognition. Thioxo (S=) groups enable metal coordination (e.g., Au(III) in ) and stabilize tautomeric forms, affecting reactivity.
Biological Implications: The Au(III) complex of 6-methyl-2-thioxo-pyrimidinone demonstrated antimicrobial activity (MIC: 8 µg/mL against S. aureus), suggesting the thioxo group’s role in metal-mediated mechanisms . IVPC (a thieno-pyrimidinone) showed efficacy as a pharmacological chaperone for phenylalanine hydroxylase, highlighting the scaffold’s versatility in targeting enzymes .
Example Reaction:
6-Aminothiouracil + Chalcone → 2-Thioxo-pyrimidinone Derivative (e.g., )
The target compound’s 2-methoxyphenyl group likely arises from substituted benzaldehyde or acetophenone precursors.
Physicochemical Properties
| Property | Target Compound | 6-Methyl-2-thioxo-... | 6-(4-Chlorophenyl)-... |
|---|---|---|---|
| Molecular Weight | 249.29 | 238.69 | 238.69 |
| LogP (Predicted) | ~1.8 | ~2.1 | ~3.0 |
| Hydrogen Bond Donors | 2 | 1 | 1 |
- The amino group in the target compound increases hydrophilicity compared to methyl or chlorophenyl analogs.
Biological Activity
6-amino-1-(2-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a thioxo group and a methoxyphenyl substituent, which contribute to its biological properties. Its molecular formula is , with a molecular weight of approximately 218.28 g/mol. The presence of the thioxo moiety is critical for its interaction with biological targets.
Antimicrobial Activity
Research has indicated that derivatives of thioxopyrimidines exhibit antimicrobial properties. For instance, this compound has shown potential against various bacterial strains, suggesting its utility as an antibacterial agent. A study demonstrated that similar compounds inhibited bacterial growth by disrupting cell wall synthesis and function .
Myeloperoxidase Inhibition
One of the notable activities of this compound is its role as an inhibitor of myeloperoxidase (MPO), an enzyme involved in inflammatory processes. MPO inhibitors are being explored for their therapeutic potential in treating autoimmune diseases and cardiovascular conditions. The compound showed a time-dependent inhibition of MPO activity, suggesting that it may act through a covalent modification mechanism .
Antiviral Properties
Preliminary studies have suggested that pyrimidine derivatives can exhibit antiviral activity. The compound's structural features may enhance its ability to inhibit viral replication by targeting specific viral enzymes or proteins. For example, related thioxopyrimidines have demonstrated efficacy against RNA viruses by inhibiting RNA polymerases .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound's ability to inhibit MPO suggests a mechanism involving the disruption of oxidative stress pathways in inflammatory diseases.
- Antimicrobial Mechanisms : Its interaction with bacterial cell walls may involve interference with peptidoglycan synthesis or other critical cellular processes.
- Antiviral Mechanisms : Potential inhibition of viral polymerases indicates a direct action on viral replication machinery.
Case Studies
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 6-amino-1-(2-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one?
The compound is synthesized via cyclocondensation reactions involving thiourea derivatives and carbonyl-containing reagents. A standard approach involves:
- Reacting 6-amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one with substituted aryl aldehydes or α,β-unsaturated ketones in refluxing acetic acid or DMF, forming annulated pyrido[2,3-d]pyrimidine derivatives .
- Modifying substituents at position 1 (e.g., 2-methoxyphenyl) using primary amines under acidic or basic conditions, as demonstrated in analogous pyrimidinone syntheses .
Key reagents : Thiourea, ethyl cyanoacetate, sodium ethoxide, and aryl aldehydes.
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?
Characterization typically involves:
- 1H/13C NMR : To confirm substitution patterns (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm) and thiocarbonyl (C=S) signals at ~185 ppm .
- IR Spectroscopy : Strong absorption bands for C=O (~1680 cm⁻¹) and C=S (~1250 cm⁻¹) .
- Mass Spectrometry (MS) : Molecular ion peaks consistent with the molecular formula C₁₁H₁₂N₃O₂S (e.g., [M+H]+ at m/z 254) .
- Elemental Analysis : To verify purity and stoichiometry .
Advanced: How can reaction conditions be optimized to improve synthetic yields of this compound?
Key variables include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to ethanol or acetic acid .
- Catalyst Use : Acidic (e.g., H₃PW₁₂O₄₀) or basic (e.g., NaHCO₃) catalysts accelerate intermediate formation .
- Temperature Control : Reflux in acetic acid (110–120°C) ensures complete cyclization without decomposition .
- Purification : Column chromatography (silica gel, 1–3% MeOH/CH₂Cl₂) resolves byproducts from annulated pyrimidines .
Advanced: How can contradictions between spectral data and crystallographic results be resolved?
Discrepancies (e.g., tautomeric forms in NMR vs. X-ray structures) require:
- X-Ray Diffraction : Use SHELX software for precise determination of bond lengths/angles and tautomerism (e.g., thione vs. thiol forms) .
- Dynamic NMR Studies : Variable-temperature NMR to identify exchange processes between tautomers .
- Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) to correlate experimental spectra with optimized geometries .
Advanced: How should biological activity studies be designed for this compound?
- Antimicrobial Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using MIC (Minimum Inhibitory Concentration) protocols .
- Antiviral Screening : Evaluate inhibition of viral replication (e.g., HSV-1) in Vero cells via plaque reduction assays .
- Cytotoxicity Profiling : Use MTT assays on human cell lines (e.g., HepG2) to assess selectivity .
Note : Structural analogs with 2-thioxo groups show activity against myeloperoxidase and β-glucuronidase, suggesting similar targets .
Advanced: What strategies are effective for structure-activity relationship (SAR) studies?
- Position-Specific Modifications :
- Bioisosteric Replacement : Substitute the thiocarbonyl (C=S) with carbonyl (C=O) to evaluate potency retention .
- In Silico Modeling : Docking studies (e.g., AutoDock) to predict binding affinities for enzymes like β-glucuronidase .
Advanced: How can metabolic stability and pharmacokinetic properties be evaluated?
- In Vitro Metabolism : Incubate with liver microsomes (human/rodent) to identify oxidative desulphuration (C=S → C=O) via FMO/P450 enzymes .
- Plasma Stability Assays : Monitor degradation in plasma (37°C, pH 7.4) using LC-MS/MS .
- Permeability Studies : Use Caco-2 cell monolayers to predict intestinal absorption .
Advanced: How can synthetic intermediates be stabilized to prevent degradation?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
